4-(Carboxymethylthio)betamethasone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

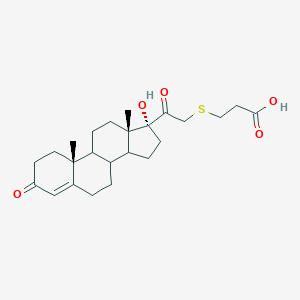

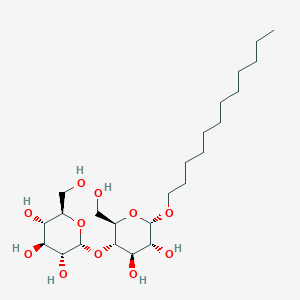

4-(Carboxymethylthio)betamethasone is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a potent synthetic corticosteroid that is commonly used in the treatment of various inflammatory and autoimmune disorders. 4-(Carboxymethylthio)betamethasone has been shown to have similar pharmacological effects as betamethasone, but with improved solubility and stability, making it a valuable tool for scientific research.

Mecanismo De Acción

4-(Carboxymethylthio)betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of immune cells to sites of inflammation. It also inhibits the activation of immune cells, such as T cells and B cells, and promotes the apoptosis of these cells.

Efectos Bioquímicos Y Fisiológicos

4-(Carboxymethylthio)betamethasone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the suppression of the immune response, and the modulation of gene expression. It has also been shown to have effects on metabolism, including the regulation of glucose and lipid metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(Carboxymethylthio)betamethasone in lab experiments is its high potency and specificity for the glucocorticoid receptor. It has also been shown to have improved solubility and stability compared to other glucocorticoids, making it easier to use in experiments. However, one limitation of using 4-(Carboxymethylthio)betamethasone is its potential for off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research involving 4-(Carboxymethylthio)betamethasone. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and specificity for the glucocorticoid receptor. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of 4-(Carboxymethylthio)betamethasone, with the goal of identifying new therapeutic targets for inflammatory and autoimmune diseases. Finally, there is a need to further investigate the potential off-target effects of 4-(Carboxymethylthio)betamethasone, in order to better understand its effects on cellular signaling pathways and metabolism.

Métodos De Síntesis

The synthesis of 4-(Carboxymethylthio)betamethasone involves the reaction of betamethasone with thiomethylacetic acid, followed by oxidation with potassium permanganate and reaction with sodium hydroxide. The final product is obtained after purification by chromatography.

Aplicaciones Científicas De Investigación

4-(Carboxymethylthio)betamethasone has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been used to study the molecular mechanisms of inflammation and to investigate potential therapeutic targets for inflammatory and autoimmune diseases. It has also been used to study the effects of glucocorticoids on gene expression, cell signaling pathways, and cellular metabolism.

Propiedades

Número CAS |

121383-83-3 |

|---|---|

Nombre del producto |

4-(Carboxymethylthio)betamethasone |

Fórmula molecular |

C24H31FO7S |

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

2-[[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13-,15-,17-,21-,22-,23-,24-/m0/s1 |

Clave InChI |

YNWPGLLPEDRZEY-YXMUHAPFSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O |

SMILES |

CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |

SMILES canónico |

CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |

Otros números CAS |

121383-83-3 |

Sinónimos |

(((11beta,16beta)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-4-yl)thio)acetic acid 4-(carboxymethylthio)betamethasone 4-CMTBM |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)